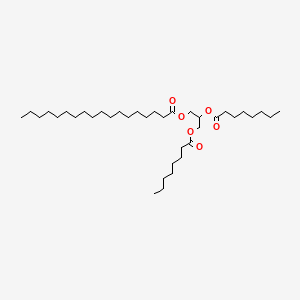

2,3-Bis((1-oxooctyl)oxy)propyl stearate

Description

Properties

IUPAC Name |

2,3-di(octanoyloxy)propyl octadecanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H70O6/c1-4-7-10-13-14-15-16-17-18-19-20-21-22-25-27-30-36(39)42-33-34(43-37(40)31-28-24-12-9-6-3)32-41-35(38)29-26-23-11-8-5-2/h34H,4-33H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZOBWBAHWLTJCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC)OC(=O)CCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H70O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20971526 | |

| Record name | 2,3-Bis(octanoyloxy)propyl octadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20971526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56149-05-4 | |

| Record name | 2,3-Bis[(1-oxooctyl)oxy]propyl octadecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56149-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Bis((1-oxooctyl)oxy)propyl stearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056149054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Bis(octanoyloxy)propyl octadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20971526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-bis[(1-oxooctyl)oxy]propyl stearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.544 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemoenzymatic Approaches to 2,3 Bis 1 Oxooctyl Oxy Propyl Stearate

Esterification Strategies for Glycerol (B35011) Backbone Functionalization

The direct esterification of glycerol with a mixture of octanoic and stearic acids through conventional chemical methods typically results in a random distribution of acyl groups, leading to a complex mixture of mono-, di-, and triglycerides with various fatty acid combinations. To achieve the specific structure of 2,3-Bis((1-oxooctyl)oxy)propyl stearate (B1226849), regioselective strategies are imperative.

One common chemical approach involves the use of protecting groups to selectively block certain hydroxyl groups of the glycerol molecule, thereby directing the acylation to the desired positions. For the synthesis of a 1,2-diacyl-3-acyl-glycerol, a multi-step process is often employed:

Protection of the primary hydroxyl group: The synthesis can start from a chiral precursor like (R)- or (S)-solketal, where the sn-1 and sn-2 hydroxyl groups of glycerol are protected as an isopropylidene ketal.

Acylation of the free hydroxyl group: The remaining free primary hydroxyl group at the sn-3 position is then esterified with the desired fatty acid, in this case, stearic acid.

Deprotection: The isopropylidene group is removed under acidic conditions to liberate the hydroxyl groups at the sn-1 and sn-2 positions.

Acylation of the remaining hydroxyl groups: The final step involves the acylation of the free sn-1 and sn-2 hydroxyl groups with octanoic acid.

This method, while effective in achieving regioselectivity, can be lengthy and may involve the use of harsh chemicals and solvents.

Another strategy is the direct esterification of glycerol with fatty acids using a catalyst that favors the formation of specific isomers. However, achieving high yields of a single, asymmetrically substituted triglyceride like 2,3-Bis((1-oxooctyl)oxy)propyl stearate through purely chemical means remains challenging due to issues with selectivity and potential acyl migration.

Targeted Acyl Chain Incorporation via Chemical Synthesis

The targeted incorporation of octanoyl and stearoyl chains onto the glycerol backbone to yield 2,3-Bis((1-oxooctyl)oxy)propyl stearate can be achieved through a convergent synthetic route starting from a pre-formed diacylglycerol intermediate. A key intermediate for this synthesis is 1,2-dioctanoyl-sn-glycerol (B43705).

The synthesis of this intermediate can be accomplished through several methods, including the acylation of a suitably protected glycerol derivative. Once 1,2-dioctanoyl-sn-glycerol is obtained and purified, the final step is the esterification of the free hydroxyl group at the sn-3 position with stearic acid or an activated form of it, such as stearoyl chloride or stearic anhydride. This reaction is typically carried out in the presence of a coupling agent, like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), to facilitate the ester bond formation.

A representative chemical synthesis pathway is outlined below:

| Step | Description | Reactants | Reagents/Conditions | Product |

| 1 | Protection of sn-3 hydroxyl group of glycerol | sn-Glycerol-3-phosphate | Protecting group (e.g., trityl chloride) | Protected glycerol |

| 2 | Acylation of sn-1 and sn-2 hydroxyls | Protected glycerol, Octanoyl chloride | Pyridine, Dichloromethane | 1,2-dioctanoyl-sn-glycero-3-phosphate (protected) |

| 3 | Deprotection of sn-3 hydroxyl | Protected 1,2-dioctanoyl-sn-glycerol | Mild acid (e.g., trifluoroacetic acid) | 1,2-dioctanoyl-sn-glycerol |

| 4 | Esterification of sn-3 hydroxyl | 1,2-dioctanoyl-sn-glycerol, Stearic acid | DCC, DMAP, Dichloromethane | 2,3-Bis((1-oxooctyl)oxy)propyl stearate |

This table presents a generalized chemical synthesis approach. Specific conditions and yields may vary based on the detailed experimental protocol.

Enzymatic Synthesis and Biocatalytic Pathways for Selective Production

Enzymatic synthesis offers a milder and more selective alternative to chemical methods for the production of structured triglycerides like 2,3-Bis((1-oxooctyl)oxy)propyl stearate. Lipases, a class of enzymes that catalyze the hydrolysis and synthesis of esters, are particularly well-suited for this purpose due to their regioselectivity.

A common chemoenzymatic approach for synthesizing structured lipids of the MLM (Medium-Long-Medium) or MML (Medium-Medium-Long) type involves a two-step process. For the synthesis of 2,3-Bis((1-oxooctyl)oxy)propyl stearate (an MML-type triglyceride), the following pathway can be envisioned:

Synthesis of the Diacylglycerol Intermediate: The first step involves the synthesis of 1,2-dioctanoyl-sn-glycerol. This can be achieved through the lipase-catalyzed esterification of glycerol with octanoic acid. By carefully selecting a non-regiospecific lipase (B570770) or adjusting reaction conditions, the formation of the 1,2-diacylglycerol can be favored.

Regioselective Acylation: The second step is the regioselective acylation of the 1,2-dioctanoyl-sn-glycerol intermediate with stearic acid at the sn-3 position. This is typically catalyzed by a lipase that exhibits specificity for the primary hydroxyl group.

Alternatively, a one-pot, two-step enzymatic approach can be employed. This might involve an initial lipase-catalyzed esterification of glycerol with octanoic acid to produce a mixture of mono- and di-octanoyl glycerols, followed by the addition of stearic acid and a second, regioselective lipase to specifically acylate the remaining free hydroxyl group.

The choice of lipase is critical for the success of the enzymatic synthesis. Lipases from different microbial sources exhibit varying degrees of regioselectivity (sn-1,3 specific, sn-2 specific, or non-specific). For the final acylation step to produce 2,3-Bis((1-oxooctyl)oxy)propyl stearate, a lipase that preferentially acylates the sn-3 position is ideal.

Below is a table summarizing typical reaction parameters for the lipase-catalyzed synthesis of structured triglycerides, which can be adapted for the production of 2,3-Bis((1-oxooctyl)oxy)propyl stearate.

| Parameter | Typical Range/Value | Significance |

| Enzyme | Lipases (e.g., from Candida antarctica, Rhizomucor miehei) | The choice of lipase determines the regioselectivity and efficiency of the reaction. |

| Substrates | Glycerol, Octanoic Acid, Stearic Acid | The molar ratio of substrates influences the product distribution and yield. |

| Solvent | Solvent-free or organic solvents (e.g., hexane, t-butanol) | The reaction medium affects enzyme activity and substrate solubility. |

| Temperature | 40-70 °C | Affects reaction rate and enzyme stability. |

| Water Activity | Low (controlled by molecular sieves or vacuum) | Water content is critical as it can promote the reverse reaction (hydrolysis). |

| Agitation | 150-300 rpm | Ensures proper mixing of reactants and enzyme. |

This table provides a general overview of conditions for enzymatic synthesis of structured triglycerides. Optimal conditions for the synthesis of 2,3-Bis((1-oxooctyl)oxy)propyl stearate would require specific experimental optimization.

The use of immobilized lipases is also a common strategy in industrial applications, as it allows for easier separation of the biocatalyst from the reaction mixture and enables its reuse, thereby improving the cost-effectiveness of the process.

Chemical Reactivity and Transformation Pathways of 2,3 Bis 1 Oxooctyl Oxy Propyl Stearate

Hydrolytic Stability and Degradation Kinetics

Hydrolysis is a primary degradation pathway for triacylglycerols like 2,3-Bis((1-oxooctyl)oxy)propyl stearate (B1226849), involving the cleavage of ester bonds in the presence of water to yield free fatty acids, diacylglycerols, monoacylglycerols, and glycerol (B35011). vaia.com This process can be initiated chemically (e.g., through acid or base catalysis at elevated temperatures) or, more commonly under physiological and mild industrial conditions, enzymatically by lipases. neliti.comwur.nl

Triglyceride + 3 H₂O → Glycerol + 3 Fatty Acids

The kinetics of this reaction are complex, as it occurs at the oil-water interface. neliti.comresearchgate.net The rate of hydrolysis is influenced by several factors including temperature, pH, water activity, and the presence and specificity of catalysts like lipases. ui.ac.id For instance, lipase (B570770) activity is highly dependent on pH and temperature, with optimal conditions varying for different enzymes. The accumulation of products, particularly free fatty acids, can also inhibit the reaction by lowering the interfacial pH or through direct feedback inhibition of the enzyme. ui.ac.id

The table below illustrates the influence of key parameters on the rate of triglyceride hydrolysis, based on general principles observed for similar structured lipids.

| Parameter | Effect on Hydrolysis Rate | Mechanism of Action |

|---|---|---|

| Temperature | Increases up to an optimum, then decreases | Affects reaction kinetics (Arrhenius equation) and enzyme stability (denaturation at high temperatures). ui.ac.id |

| pH | Optimal rate at a specific pH, lower rates at others | Influences the ionization state of the enzyme's active site and the substrate, affecting enzyme-substrate binding. neliti.com |

| Water Content | Increases rate up to a certain level | Water is a reactant, but excess water can lead to enzyme aggregation and reduced interfacial area. researchgate.net |

| Enzyme Concentration | Increases rate until the interface is saturated | More enzyme molecules are available at the oil-water interface to catalyze the reaction. ugr.es |

Oxidative Transformations of the Acyl Chains

The oxidative stability of a lipid is a critical measure of its quality and shelf-life. agriculturejournals.cz For 2,3-Bis((1-oxooctyl)oxy)propyl stearate, the acyl chains are exclusively saturated (octanoyl C8:0 and stearoyl C18:0). Saturated fatty acids are significantly more resistant to oxidation than their unsaturated counterparts because they lack the reactive double bonds that are susceptible to attack by free radicals. acs.org

However, under harsh conditions such as high temperatures in the presence of oxygen (thermo-oxidation), even saturated triglycerides can undergo degradation. capes.gov.bracs.org The process is generally slower and requires more energy to initiate. The thermal degradation can lead to the cleavage of the C-C bonds in the fatty acid chains and the ester linkages, resulting in a complex mixture of smaller molecules. acs.org

The primary products of lipid oxidation are hydroperoxides, which are unstable and decompose into a variety of secondary oxidation products, including aldehydes, ketones, alcohols, and short-chain fatty acids. nih.gov These secondary products are responsible for the development of off-flavors and rancidity. In the case of 2,3-Bis((1-oxooctyl)oxy)propyl stearate, thermal oxidation could potentially generate volatile compounds from both the octanoyl and stearoyl chains.

The table below compares the relative oxidative stability of different types of fatty acids.

| Fatty Acid Type | Relative Oxidation Rate | Reason for Stability/Instability |

|---|---|---|

| Saturated (e.g., Stearic, Octanoic) | Very Low | Absence of double bonds makes the acyl chain less susceptible to free radical attack. acs.org |

| Monounsaturated (e.g., Oleic) | Moderate | The single double bond is a site for oxidation, but is more stable than polyunsaturated chains. |

| Polyunsaturated (e.g., Linoleic, Linolenic) | High to Very High | Multiple double bonds, especially with methylene-interrupted patterns, are highly susceptible to oxidation. researchgate.net |

Interesterification Reactions and Acyl Migration Studies

Interesterification is a crucial process for modifying the structure and properties of triacylglycerols. mattioli1885journals.com It involves the redistribution of acyl groups within (intramolecular) or between (intermolecular) glycerol backbones. This can be achieved through chemical catalysis (e.g., using sodium methoxide) or enzymatic catalysis (using lipases). au.dk For a mixed triglyceride like 2,3-Bis((1-oxooctyl)oxy)propyl stearate, interesterification can lead to a randomization of the octanoyl and stearoyl groups among all positions on the glycerol backbone, altering its physical properties such as melting point and texture. mdpi.com

A significant phenomenon that often accompanies interesterification, particularly in enzymatic processes, is acyl migration . nih.gov This is the intramolecular movement of an acyl group from one hydroxyl position to another on the glycerol backbone, for example, from the sn-2 to the sn-1 or sn-3 position. nih.gov Acyl migration is a side reaction that can compromise the regiospecificity of a desired product, as it can lead to the formation of undesired isomers. researchgate.net The mechanism often involves the formation of a partial acylglycerol intermediate (di- or monoacylglycerol), which provides the necessary proximity and flexibility for the acyl group to shift. researchgate.net

Several factors are known to influence the rate of acyl migration during enzymatic reactions.

| Factor | Influence on Acyl Migration | Rationale |

|---|---|---|

| Temperature | Higher temperature increases migration | Provides the activation energy for the acyl shift and increases molecular mobility. researchgate.net |

| Water Content | Higher water content increases migration | Promotes the formation of partial acylglycerol intermediates through hydrolysis, which facilitates migration. researchgate.netdss.go.th |

| Reaction Time | Longer time increases migration | Allows more time for the side reaction to occur and reach equilibrium. researchgate.netdss.go.th |

| Enzyme Load | Higher enzyme load can increase migration | Leads to a faster generation of partial acylglycerol intermediates. researchgate.net |

| Solvent Polarity | Polar solvents can increase migration | May stabilize charged intermediates involved in the migration process. nih.gov |

Derivatization for Enhanced Functionality: Exploration of Novel Analogues

Derivatization of 2,3-Bis((1-oxooctyl)oxy)propyl stearate involves chemically modifying its structure to create novel analogues with enhanced or specialized functionalities. mattioli1885journals.com Such modifications are a cornerstone of structured lipid synthesis, aiming to produce tailor-made fats and oils for specific nutritional or physical applications. tandfonline.comnih.gov

One major pathway for derivatization is through enzymatic acidolysis , a type of interesterification where the triglyceride is reacted with a new fatty acid. nih.gov For example, reacting 2,3-Bis((1-oxooctyl)oxy)propyl stearate with a polyunsaturated fatty acid (PUFA) like docosahexaenoic acid (DHA) using a sn-1,3 specific lipase could potentially create a novel triglyceride with PUFAs at the outer positions and a saturated fatty acid at the sn-2 position. Such structured lipids are explored for their unique metabolic fates and potential health benefits. nih.gov

Another approach is to alter the ratio of medium-chain to long-chain fatty acids. By reacting the parent compound with additional caprylic acid (the C8 acid corresponding to the octanoyl group), it is possible to synthesize triglycerides with a higher medium-chain fatty acid content, which are known for being a rapid energy source. nih.gov

Furthermore, novel analogues can be synthesized by replacing the glycerol backbone itself with other polyols, though this represents a more fundamental synthetic challenge rather than a simple derivatization. mattioli1885journals.comnih.gov The goal of these derivatizations is often to create "structured lipids" with specific benefits, such as improved absorption, targeted delivery of fatty acids, or modified physical properties for food formulation. nih.gov

Advanced Analytical Methodologies for the Characterization of 2,3 Bis 1 Oxooctyl Oxy Propyl Stearate

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the complete structural assignment of triacylglycerols. gcms.cz Both ¹H and ¹³C NMR provide critical information about the glycerol (B35011) backbone and the attached acyl chains.

¹H NMR Spectroscopy: The proton NMR spectrum of 2,3-Bis((1-oxooctyl)oxy)propyl stearate (B1226849) would exhibit characteristic signals corresponding to the different proton environments within the molecule. The protons on the glycerol backbone are typically observed in the range of 4.0-5.5 ppm. researchgate.net The methylene (B1212753) protons adjacent to the carbonyl groups of the ester linkages appear around 2.3 ppm, while the long methylene chains of the fatty acids produce a large signal at approximately 1.2-1.3 ppm. The terminal methyl groups of the acyl chains are expected to resonate at around 0.8-0.9 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum offers complementary information, with the carbonyl carbons of the ester groups appearing in the downfield region of 172-174 ppm. nih.gov The carbons of the glycerol backbone typically resonate between 60 and 75 ppm. uc.pt The various methylene and methyl carbons of the octanoyl and stearoyl chains would be resolved in the upfield region of the spectrum, allowing for the confirmation of the specific fatty acid composition. uc.pt Advanced 2D NMR techniques, such as HSQC and HMBC, can be employed for unambiguous assignment of all proton and carbon signals, confirming the precise connectivity of the acyl chains to the glycerol backbone. nih.gov

Expected ¹H NMR Chemical Shifts for 2,3-Bis((1-oxooctyl)oxy)propyl Stearate

| Proton Type | Expected Chemical Shift (ppm) |

|---|---|

| Glycerol CH₂ (sn-1, sn-3) | 4.10 - 4.35 |

| Glycerol CH (sn-2) | 5.25 - 5.30 |

| α-CH₂ (next to C=O) | 2.25 - 2.35 |

| β-CH₂ (of acyl chains) | 1.55 - 1.65 |

| (CH₂)n (of acyl chains) | 1.20 - 1.40 |

| Terminal CH₃ | 0.85 - 0.95 |

Expected ¹³C NMR Chemical Shifts for 2,3-Bis((1-oxooctyl)oxy)propyl Stearate

| Carbon Type | Expected Chemical Shift (ppm) |

|---|---|

| C=O (Ester carbonyls) | 172.5 - 173.5 |

| Glycerol CH₂O | 62.0 - 62.5 |

| Glycerol CHO | 68.8 - 69.2 |

| α-CH₂ (next to C=O) | 33.9 - 34.2 |

| Methylene Chain Carbons | 22.5 - 32.0 |

| Terminal CH₃ | 14.0 - 14.2 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and deduce the structure of triacylglycerols by analyzing their fragmentation patterns. researchgate.net Soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically employed to generate intact molecular ions, commonly as adducts with sodium ([M+Na]⁺) or ammonium (B1175870) ([M+NH₄]⁺). nih.gov

For 2,3-Bis((1-oxooctyl)oxy)propyl stearate, the expected molecular weight is 610.96 g/mol . High-resolution mass spectrometry would be used to confirm the elemental composition. Tandem mass spectrometry (MS/MS) is crucial for determining the fatty acid composition and their positions on the glycerol backbone. researchgate.net The fragmentation of the molecular ion typically involves the neutral loss of the fatty acid chains. The analysis of the resulting fragment ions allows for the identification of the individual acyl groups and can provide information about their specific positions. nih.gov

Expected Fragmentation Pattern in MS/MS of [M+Na]⁺ Ion of 2,3-Bis((1-oxooctyl)oxy)propyl Stearate

| Fragment Ion (m/z) | Description |

|---|---|

| [M+Na - C₈H₁₆O₂]⁺ | Loss of one octanoic acid molecule |

| [M+Na - C₁₈H₃₆O₂]⁺ | Loss of one stearic acid molecule |

| [M+Na - C₈H₁₅O]⁺ | Loss of an octanoyl group |

| [M+Na - C₁₈H₃₅O]⁺ | Loss of a stearoyl group |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are valuable for identifying the functional groups present in 2,3-Bis((1-oxooctyl)oxy)propyl stearate.

Infrared (IR) Spectroscopy: The FTIR spectrum of a triacylglycerol is characterized by several distinct absorption bands. nih.gov A strong band around 1745 cm⁻¹ is indicative of the C=O stretching vibration of the ester functional groups. mdpi.com The C-H stretching vibrations of the methylene and methyl groups in the acyl chains are observed in the 2800-3000 cm⁻¹ region. researchgate.net The C-O stretching vibrations of the ester linkage typically appear in the 1100-1250 cm⁻¹ range. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov It is particularly sensitive to the vibrations of the carbon-carbon backbone of the acyl chains. naro.go.jp The C-H stretching region (2800-3000 cm⁻¹) is also prominent in the Raman spectrum. The C=O stretching vibration is typically observed as a weaker band compared to the IR spectrum. Raman spectroscopy can also be used to study the conformational order and packing of the acyl chains in the solid state. u-tokyo.ac.jp

Characteristic Vibrational Frequencies for 2,3-Bis((1-oxooctyl)oxy)propyl Stearate

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| C-H Asymmetric/Symmetric Stretching (CH₂, CH₃) | 2850 - 2960 | 2850 - 2960 |

| C=O Stretching (Ester) | ~1745 | ~1745 |

| CH₂ Bending (Scissoring) | ~1465 | ~1465 |

| C-O Stretching (Ester) | 1160 - 1250 | 1100 - 1130 |

| CH₂ Rocking | ~720 | - |

Chromatographic Separations for Purity Assessment and Isolation

Chromatographic techniques are essential for assessing the purity of 2,3-Bis((1-oxooctyl)oxy)propyl stearate and for isolating it from complex mixtures.

High-Performance Liquid Chromatography (HPLC) Method Development for Isomer Resolution

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for the separation of triacylglycerols. dss.go.th The separation is based on the partitioning of the molecules between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. For a given acyl chain length, the retention time increases with the degree of saturation.

The separation of positional isomers of triacylglycerols, such as 1,3-dioctanoyl-2-stearoyl-glycerol and 2,3-dioctanoyl-1-stearoyl-glycerol, can be challenging. nih.gov Method development would involve optimizing the mobile phase composition (e.g., mixtures of acetonitrile (B52724) and isopropanol), column temperature, and flow rate to achieve baseline resolution of the target compound from any potential isomers and impurities. aocs.orgnih.gov The use of detectors such as evaporative light scattering detectors (ELSD) or mass spectrometers (LC-MS) is common for the analysis of these non-UV-absorbing compounds. acs.org

Hypothetical HPLC Method Parameters for the Analysis of 2,3-Bis((1-oxooctyl)oxy)propyl Stearate

| Parameter | Condition |

|---|---|

| Column | C18 reversed-phase, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Gradient of Acetonitrile and Isopropanol |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) |

| Injection Volume | 20 µL |

Gas Chromatography (GC) for Acyl Chain Composition Analysis

Gas chromatography is the primary method for determining the fatty acid composition of triacylglycerols. gcms.cz This analysis requires a derivatization step to convert the non-volatile triacylglycerol into its more volatile fatty acid methyl esters (FAMEs). restek.com This is typically achieved through transesterification using a reagent like methanolic sodium hydroxide (B78521) or boron trifluoride in methanol. gcms.cz

The resulting FAMEs are then separated on a polar capillary GC column (e.g., a wax-type column) and detected by a flame ionization detector (FID). amazonaws.com The identification of the individual FAMEs is based on their retention times compared to known standards. Quantitative analysis is performed by measuring the peak areas, which allows for the determination of the relative proportions of octanoic acid and stearic acid in the original triacylglycerol molecule.

Typical GC-FID Conditions for FAME Analysis

| Parameter | Condition |

|---|---|

| Column | Fused silica (B1680970) capillary column with a polar stationary phase (e.g., polyethylene (B3416737) glycol), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Temperature Program | e.g., 100 °C hold for 2 min, then ramp to 240 °C at 4 °C/min, hold for 10 min |

| Detector | Flame Ionization Detector (FID) at 260 °C |

| Injection Mode | Split injection |

Table of Compound Names

| Compound Name |

|---|

| 2,3-Bis((1-oxooctyl)oxy)propyl stearate |

| 1,3-dioctanoyl-2-stearoyl-glycerol |

| 2,3-dioctanoyl-1-stearoyl-glycerol |

| Octanoic acid |

| Stearic acid |

Diffraction Techniques for Crystalline State Analysis

The crystalline state of 2,3-Bis((1-oxooctyl)oxy)propyl stearate, a structured triacylglycerol, is pivotal to its physical properties and functionality in various applications. Diffraction techniques, particularly those utilizing X-rays, are indispensable for elucidating the intricate three-dimensional arrangement of molecules in the solid state. These methodologies provide detailed insights into polymorphism, crystal packing, and lamellar organization.

X-ray diffraction (XRD) is a primary tool for characterizing the crystalline structure of lipids. springernature.com The analysis of diffraction patterns, specifically at wide and small angles, reveals the hierarchical organization of the crystal lattice. rsc.orgrsc.org Wide-angle X-ray scattering (WAXS) provides information on the sub-cell structure, which relates to the cross-sectional packing of the fatty acid chains, while small-angle X-ray scattering (SAXS) elucidates the longer-range order, such as the lamellar stacking of the triacylglycerol molecules. rsc.orgnih.gov

The phenomenon of polymorphism, where a compound can exist in multiple crystalline forms with different physical properties, is common in triacylglycerols. usu.eduusu.edu The three primary polymorphic forms are α, β', and β, which differ in their hydrocarbon chain packing. researchgate.net The α-form is characterized by a hexagonal sub-cell, the β'-form by an orthorhombic sub-cell, and the most stable β-form by a triclinic sub-cell. researchgate.net These different packing arrangements result in distinct WAXS patterns, allowing for their identification. Time-resolved X-ray scattering studies can also be employed to monitor the dynamic transitions between these polymorphic forms during crystallization. rsc.org

Advanced synchrotron-based X-ray scattering techniques, including ultra-small-angle X-ray scattering (USAXS), can provide further details on the mesoscale structure, such as the size and shape of crystalline nanoplatelets (CNPs) and their aggregation into larger hierarchical structures. rsc.orgrsc.org These multi-length scale analyses are crucial for a comprehensive understanding of the crystalline architecture of complex lipids. rsc.org

The table below summarizes the characteristic short spacings (d-spacings) obtained from WAXS patterns that are used to identify the common polymorphic forms of triacylglycerols.

| Polymorphic Form | Sub-cell Type | Characteristic Short Spacings (Å) |

| α (alpha) | Hexagonal | ~ 4.15 |

| β' (beta prime) | Orthorhombic | ~ 4.2 and ~ 3.8 |

| β (beta) | Triclinic | ~ 4.6 and multiple other reflections |

This table presents typical values for triacylglycerols as specific experimental data for 2,3-Bis((1-oxooctyl)oxy)propyl stearate was not available in the reviewed literature.

Theoretical and Computational Investigations of 2,3 Bis 1 Oxooctyl Oxy Propyl Stearate

Molecular Modeling and Simulation Studies

Molecular modeling and simulation serve as a computational microscope, offering a view into the conformational preferences and dynamic nature of 2,3-Bis((1-oxooctyl)oxy)propyl stearate (B1226849).

The conformational flexibility of 2,3-Bis((1-oxooctyl)oxy)propyl stearate is a key determinant of its physical properties. Conformational analysis of triacylglycerols, analogous to the target molecule, reveals a complex energy landscape with numerous local minima. The glycerol (B35011) backbone and the three acyl chains can adopt various spatial arrangements, with the most stable conformations being a subject of extensive research.

The energy landscape of these molecules is influenced by a delicate balance of intramolecular forces, including van der Waals interactions between the acyl chains and torsional energies around the rotatable bonds. The presence of two shorter octanoyl chains and one longer stearoyl chain in 2,3-Bis((1-oxooctyl)oxy)propyl stearate introduces asymmetry, which is expected to further diversify the landscape of low-energy conformers. The trans-trans configuration around the C-C-C bonds of the glycerol group is often the most preferred, constituting a significant portion of the low-energy conformers. jst.go.jp

| Conformation | Description | Typical State of Observation | Relative Energy (Illustrative) |

|---|---|---|---|

| Tuning-Fork (all-trans) | Outer acyl chains are parallel, resembling a tuning fork. | Crystalline State | Low |

| Chair | Glycerol backbone adopts a chair-like conformation. | Liquid and Crystalline States | Low |

| Gauche-Gauche | Gauche arrangements around the C-C bonds of the glycerol backbone. | Liquid State | Slightly Higher |

Molecular dynamics (MD) simulations provide a powerful tool to investigate the dynamic behavior of 2,3-Bis((1-oxooctyl)oxy)propyl stearate and its interactions with other molecules. nih.gov These simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves and interacts over time. biophysics.org

MD simulations of triglycerides have been instrumental in understanding their behavior in bulk liquids and at interfaces. rsc.orgrsc.org In the liquid phase, triglyceride molecules are not static but exhibit significant translational and rotational motion. The acyl chains are highly flexible, undergoing constant conformational changes. These simulations have shown that triglyceride molecules in the liquid phase can assemble through their glycerol groups, forming a percolating network. rsc.org

When in contact with an aqueous phase, 2,3-Bis((1-oxooctyl)oxy)propyl stearate is expected to orient its more polar glycerol backbone towards the water, while the hydrophobic acyl chains would be directed away from it. rsc.org This amphiphilic nature is a key characteristic of lipids. MD simulations can quantify the extent of water penetration into the lipid phase and the energy barriers associated with such processes. rsc.org The presence of different chain lengths (octanoyl and stearoyl) would likely lead to complex packing arrangements at interfaces, influencing properties like interfacial tension.

Furthermore, MD simulations can be used to study the interactions of 2,3-Bis((1-oxooctyl)oxy)propyl stearate with other molecules, such as cosolvents, which is relevant in applications like biodiesel production. whiterose.ac.uk These simulations can reveal how different solvents interact with the polar and nonpolar parts of the triglyceride, affecting its conformation and solubility. whiterose.ac.uk

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations offer a more detailed understanding of the electronic structure of 2,3-Bis((1-oxooctyl)oxy)propyl stearate, which is fundamental to predicting its reactivity.

Density Functional Theory (DFT) is a widely used quantum mechanical method to investigate the electronic structure of molecules. nih.gov For a molecule like 2,3-Bis((1-oxooctyl)oxy)propyl stearate, DFT calculations can be employed to determine a variety of ground-state properties, including optimized molecular geometry, electronic energy, and the distribution of electron density.

DFT studies on triglycerides and related esters have been used to calculate interaction energies with other molecules, providing insights into binding affinities. asianpubs.orgresearchgate.net For 2,3-Bis((1-oxooctyl)oxy)propyl stearate, DFT could be used to precisely calculate the intramolecular interactions that stabilize certain conformations. The molecular electrostatic potential (MEP) can also be calculated, which maps the electrostatic potential onto the electron density surface, revealing regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is crucial for understanding how the molecule will interact with other polar molecules.

| Property | Description | Significance |

|---|---|---|

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Provides the most stable 3D structure. |

| Electronic Energy | The total energy of the electrons in the molecule. | Used to compare the stability of different isomers or conformers. |

| Molecular Electrostatic Potential (MEP) | The electrostatic potential mapped onto the electron density surface. | Identifies regions of positive and negative charge, predicting sites for intermolecular interactions. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | An indicator of the molecule's chemical reactivity and stability. |

Understanding the chemical reactivity of 2,3-Bis((1-oxooctyl)oxy)propyl stearate is essential for predicting its stability and degradation pathways. Quantum chemical methods can be used to model reaction pathways and identify the transition states involved. This is particularly relevant for processes such as hydrolysis or oxidation.

For instance, the hydrolysis of the ester linkages in triglycerides is a fundamental reaction in lipid metabolism and industrial processing. neliti.com DFT calculations can be used to model the step-by-step mechanism of this reaction, including the initial attack of a nucleophile (like a water molecule or a hydroxide (B78521) ion) on the carbonyl carbon, the formation of a tetrahedral intermediate, and the final cleavage of the ester bond. By calculating the energies of the reactants, intermediates, transition states, and products, a detailed energy profile for the reaction can be constructed.

Transition state analysis allows for the determination of the activation energy of a reaction, which is a key parameter in determining the reaction rate. DFT has been successfully used to study the mechanism of acyl migration in triglycerides, which is an important side reaction in lipase-catalyzed processes. mdpi.com Similarly, the reaction pathways for the conversion of triglycerides into hydrocarbons for fuel production have been investigated using theoretical models. researchgate.netacs.org These computational approaches provide valuable insights that can be used to control and optimize chemical reactions involving 2,3-Bis((1-oxooctyl)oxy)propyl stearate.

Research into the Interactions of 2,3 Bis 1 Oxooctyl Oxy Propyl Stearate with Biological Systems

Enzymatic Hydrolysis by Lipases: Mechanisms and Kinetics

The enzymatic hydrolysis of 2,3-bis((1-oxooctyl)oxy)propyl stearate (B1226849) is primarily mediated by lipases, enzymes that catalyze the cleavage of ester bonds in triglycerides. This process is critical for the metabolic fate of the lipid, releasing its constituent fatty acids and glycerol (B35011) for absorption and utilization. The kinetics and mechanism of this hydrolysis are intricately linked to the specificity of the acting lipases and the molecular architecture of the substrate itself.

Identification of Specific Lipase (B570770) Activities and Substrate Preferences

Lipases exhibit distinct specificities, which can be broadly categorized into two main types: regioselectivity (positional specificity) and fatty acid selectivity. researchgate.net

Regioselectivity: Lipases can be sn-1,3 specific, meaning they preferentially hydrolyze the ester bonds at the outer (sn-1 and sn-3) positions of the glycerol backbone. researchgate.netresearchgate.net Other lipases are non-regiospecific and can hydrolyze ester bonds at all three positions. researchgate.net For 2,3-bis((1-oxooctyl)oxy)propyl stearate, an sn-1,3 specific lipase would initially hydrolyze the stearic acid at the sn-1 position, yielding 2,3-dioctanoyl-glycerol. A non-regiospecific lipase could hydrolyze any of the three ester bonds.

Fatty Acid Selectivity: Some lipases exhibit a preference for fatty acids of a particular chain length. researchgate.netresearchgate.net For instance, some lipases show higher activity towards medium-chain fatty acids (like octanoic acid), while others are more active on long-chain fatty acids (like stearic acid). researchgate.net

The table below summarizes the expected initial products of hydrolysis of 2,3-bis((1-oxooctyl)oxy)propyl stearate by lipases with different specificities.

| Lipase Type | Primary Site of Action | Initial Hydrolysis Products |

| sn-1,3 Regiospecific | sn-1 position | Stearic acid and 2,3-dioctanoyl-glycerol |

| Non-regiospecific | sn-1, sn-2, or sn-3 position | Stearic acid and 2,3-dioctanoyl-glycerol OR Octanoic acid and 1-stearoyl-3-octanoyl-glycerol OR Octanoic acid and 1-stearoyl-2-octanoyl-glycerol |

| Medium-Chain Fatty Acid Preferring | sn-2 and sn-3 positions | Octanoic acid and a diacylglycerol |

| Long-Chain Fatty Acid Preferring | sn-1 position | Stearic acid and 2,3-dioctanoyl-glycerol |

Influence of Molecular Structure on Hydrolysis Rate and Regioselectivity

The molecular structure of 2,3-bis((1-oxooctyl)oxy)propyl stearate plays a crucial role in determining the rate and regioselectivity of its hydrolysis. The presence of both medium-chain (octanoyl) and long-chain (stearoyl) fatty acids introduces asymmetry that can influence enzyme-substrate binding.

The rate of hydrolysis is dependent on several factors, including the accessibility of the ester bonds to the active site of the lipase. The shorter octanoyl chains at the sn-2 and sn-3 positions may present less steric hindrance compared to the longer stearoyl chain at the sn-1 position, potentially influencing the initial rate of hydrolysis by non-regiospecific lipases. researchgate.net

The table below illustrates the potential influence of fatty acid chain length on the relative hydrolysis rates by a hypothetical non-regiospecific lipase.

| Fatty Acyl Group | Position | Chain Length | Potential Relative Hydrolysis Rate |

| Stearoyl | sn-1 | C18:0 | Lower |

| Octanoyl | sn-2 | C8:0 | Higher |

| Octanoyl | sn-3 | C8:0 | Higher |

Structural Modification and Structure Property Relationship Studies of 2,3 Bis 1 Oxooctyl Oxy Propyl Stearate Derivatives

Systematic Variation of Acyl Chain Lengths and Saturation

The physical properties of triglycerides (TAGs) are profoundly influenced by the length and degree of saturation of their constituent fatty acid chains. By systematically modifying the two octanoyl (8:0) chains and the single stearoyl (18:0) chain in 2,3-bis((1-oxooctyl)oxy)propyl stearate (B1226849), it is possible to modulate properties such as melting point, crystallization behavior, and solid fat content.

Longer fatty acid chains in a TAG generally lead to a higher melting point and a more rapid crystallization process due to increased van der Waals forces between the molecules. nih.gov Conversely, the presence of shorter-chain fatty acids can disrupt the packing of the lipid molecules, leading to a lower melting point. polito.it In the case of our model compound, replacing the C8 octanoyl groups with longer saturated chains, such as lauric (12:0) or myristic (14:0) acid, would be expected to increase the melting point and alter the crystal structure. Interesterified fats containing longer saturated fatty acids have been shown to have greater resistance to temperature fluctuations during storage. nih.gov

The degree of saturation also plays a critical role. The presence of cis-double bonds in an acyl chain introduces kinks, which disrupt the efficient packing of TAG molecules, thereby lowering the melting point. nih.govpolito.it Saturated fats, having no double bonds, can pack closely together, resulting in stronger intermolecular forces and a solid state at room temperature. youtube.com Unsaturated fats, with one or more double bonds, have weaker intermolecular forces due to the spacing created by these kinks, leading to a liquid state at room temperature. youtube.com Introducing unsaturation, for example by replacing the stearoyl group with an oleoyl (B10858665) (18:1) group, would significantly lower the melting point of the resulting triglyceride. The table below illustrates the expected trends in melting point based on these structural modifications.

| sn-1 Acyl Chain | sn-2 Acyl Chain | sn-3 Acyl Chain | Expected Relative Melting Point |

| Octanoyl (8:0) | Octanoyl (8:0) | Stearoyl (18:0) | Baseline |

| Lauroyl (12:0) | Lauroyl (12:0) | Stearoyl (18:0) | Higher |

| Myristoyl (14:0) | Myristoyl (14:0) | Stearoyl (18:0) | Highest |

| Octanoyl (8:0) | Octanoyl (8:0) | Oleoyl (18:1) | Lower |

Stereochemical Purity and its Influence on Molecular Packing and Interactions

The arrangement of fatty acids on the glycerol (B35011) backbone, known as stereochemistry, has a profound influence on the polymorphism and crystallization of TAGs. nih.gov Triglycerides can crystallize in several polymorphic forms, most commonly α, β', and β, which differ in their subcell packing and thermodynamic stability. usu.edunih.gov The β form is typically the most stable. usu.edu

For a chiral molecule like 2,3-bis((1-oxooctyl)oxy)propyl stearate, the stereochemical purity can dictate the preferred polymorphic form. Research on other chiral TAGs has shown that a pure enantiomer may favor one polymorphic form (e.g., β'), while the racemic mixture (an equal mix of both enantiomers) may favor another (e.g., β). nih.gov This is because the unit cell of the β' polymorph often contains only one stereoisomer, whereas the β polymorph's unit cell can accommodate both. nih.gov

The crystallization kinetics are also affected. Studies on similar mixed-acid TAGs, such as 1,2-dipalmitoyl-3-oleoyl-rac-glycerol (rac-PPO), have shown complex crystallization behavior, where different forms crystallize and transform sequentially. nih.gov The stereochemistry of the glycerol backbone influences how the acyl chains pack together, which in turn affects the stability and transition between these polymorphic forms. For instance, the binary phase diagram for mixtures of two enantiomers of a TAG can show the formation of a eutectic (a mixture that melts or solidifies at a single temperature that is lower than the melting points of the separate constituents) and a molecular compound, each with distinct polymorphic forms. nih.gov Therefore, controlling the stereochemical purity of 2,3-bis((1-oxooctyl)oxy)propyl stearate would be a critical factor in controlling its solid-state properties.

| Stereochemical Form | Typical Polymorphic Tendency | Molecular Packing |

| Pure Enantiomer (e.g., sn-1-stearoyl-2,3-dioctanoylglycerol) | β'-tending | Unit cell contains a single stereoisomer |

| Racemic Mixture | β-tending | Unit cell contains both enantiomers |

Introduction of Functional Groups for Targeted Research Applications

Introducing functional groups into the triglyceride structure can create "designer triglycerides" with tailored properties for specific research or industrial applications. nih.gov This can be achieved through chemical or enzymatic methods. Enzymatic synthesis, particularly using sn-1,3 specific lipases, allows for the precise placement of functionalized fatty acids onto the glycerol backbone. neliti.com

One area of interest is the synthesis of epoxidized triglycerides. By introducing epoxy groups onto the acyl chains, it is possible to create reactive molecules that can be cross-linked to form polymers. researchgate.net For example, triglycerides with terminal epoxy functionalities on their aliphatic residues can react with hardeners to form glassy network polymers with a range of thermomechanical properties, from soft and flexible to hard and stiff. researchgate.net Such materials have potential applications in coatings and adhesives. researchgate.net

Another application is in the creation of structured lipids for nutritional or pharmaceutical purposes. By incorporating fatty acids with specific functionalities, it is possible to alter the metabolic fate of the triglyceride. For instance, creating structured triglycerides with both medium-chain and long-chain fatty acids can offer specific metabolic advantages. nih.gov Furthermore, functional groups can be introduced to facilitate the study of lipid-water interactions or the behavior of triglycerides at interfaces. Molecular dynamics simulations have been used to study how the polar glycerol group and the nonpolar acyl chains of triglycerides interact with water and other solvents, providing insights into their self-assembly and interfacial properties. whiterose.ac.ukrsc.org The introduction of reporter groups could allow for experimental validation of these computational models.

| Functional Group | Potential Application | Method of Introduction |

| Epoxy Group | Polymer synthesis, coatings, adhesives | Epoxidation of unsaturated acyl chains |

| Hydroxyl Group | Increased polarity, reactive site for further modification | Enzymatic hydroxylation or chemical synthesis |

| Fluorescent Tag | Probing lipid metabolism and transport | Esterification with a fluorescently labeled fatty acid |

Research Applications in Material Science and Advanced Formulations Based on 2,3 Bis 1 Oxooctyl Oxy Propyl Stearate

Role in the Formulation of Emulsions and Dispersions

2,3-Bis((1-oxooctyl)oxy)propyl stearate (B1226849), as a type of structured lipid, plays a significant role in the formation and stabilization of emulsions and dispersions. Emulsions, which are mixtures of two immiscible liquids like oil and water, are inherently unstable and require the presence of emulsifying agents to prevent phase separation. nih.gov The amphiphilic nature of structured lipids, although less pronounced than that of traditional surfactants, allows them to adsorb at the oil-water interface, reducing interfacial tension and facilitating the formation of smaller droplets. szabo-scandic.com

Investigation as a Component in Lipid-Based Delivery Systems

Lipid-based delivery systems are a cornerstone of modern pharmaceutical and nutraceutical formulations, particularly for improving the oral bioavailability of poorly water-soluble active compounds. Structured lipids, including 2,3-Bis((1-oxooctyl)oxy)propyl stearate, are being extensively investigated as key components in these systems. Their ability to form various types of lipid nanoparticles, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), makes them highly valuable. medcraveonline.com

These lipid nanoparticles can encapsulate lipophilic drugs, protecting them from degradation in the gastrointestinal tract and facilitating their absorption. The presence of medium-chain fatty acids in the structure of 2,3-Bis((1-oxooctyl)oxy)propyl stearate can enhance the solubility of many active pharmaceutical ingredients (APIs). Furthermore, the digestion of these lipids by pancreatic lipase (B570770) can lead to the formation of mixed micelles, which can further aid in the solubilization and transport of the drug across the intestinal epithelium. mdpi.com

Research has demonstrated that triglyceride-mimetic prodrugs can enhance oral bioavailability by promoting intestinal lymphatic transport, thereby bypassing first-pass metabolism in the liver. mdpi.comresearcher.life The structure of 2,3-Bis((1-oxooctyl)oxy)propyl stearate is well-suited for such strategies. The specific positioning of the fatty acids on the glycerol (B35011) backbone can influence the rate and extent of lipolysis, allowing for a controlled release of the encapsulated active. mdpi.com Studies comparing structured lipid emulsions to physical mixtures of medium- and long-chain triglycerides have shown that the structured form can be superior in certain physiological aspects, suggesting a different metabolic fate that can be advantageous for drug delivery. researchgate.net

The table below summarizes the key attributes of different lipid-based delivery systems where structured lipids like 2,3-Bis((1-oxooctyl)oxy)propyl stearate can be utilized.

| Delivery System | Description | Potential Advantages with 2,3-Bis((1-oxooctyl)oxy)propyl stearate |

| Emulsions | A mixture of two or more immiscible liquids where one liquid is dispersed in the other. | Can improve the solubility and absorption of lipophilic drugs. |

| Solid Lipid Nanoparticles (SLN) | Colloidal carriers made from solid lipids at room and body temperature. mdpi.com | Provides controlled drug release and protection of sensitive APIs. |

| Nanostructured Lipid Carriers (NLC) | A second generation of lipid nanoparticles, which are a blend of solid and liquid lipids. jseejournal.com | Offers higher drug loading capacity and reduced drug expulsion during storage compared to SLNs. aocs.org |

Potential in the Development of Novel Oleochemicals and Bio-based Materials

The unique chemical structure of 2,3-Bis((1-oxooctyl)oxy)propyl stearate makes it a promising platform for the synthesis of novel oleochemicals and bio-based materials. Oleochemicals are chemicals derived from fats and oils, and there is a growing interest in developing sustainable and environmentally friendly alternatives to petroleum-based products. researchgate.net

Through chemical and enzymatic modification, structured triglycerides can be converted into a variety of value-added products. For instance, transesterification of triglycerides is a common method for producing biodiesel and biolubricants. nih.gov The specific fatty acid composition of 2,3-Bis((1-oxooctyl)oxy)propyl stearate could be leveraged to produce biolubricants with tailored properties, such as improved thermal stability and lubricity. researchgate.net Enzymatic transesterification, using lipases, offers a milder and more selective approach compared to conventional chemical methods, allowing for the synthesis of specific structured lipids with desired functionalities. nih.govrsc.org

Furthermore, triglycerides can serve as building blocks for the synthesis of bio-based polymers. The ester linkages in 2,3-Bis((1-oxooctyl)oxy)propyl stearate can be cleaved, and the resulting fatty acids and glycerol can be functionalized and polymerized to create polyesters and other bioplastics. Research has demonstrated the synthesis of polyesters from glycerol and various dicarboxylic acids, resulting in biodegradable materials with a range of mechanical properties. The presence of both medium- and long-chain fatty acids in the starting material could lead to bioplastics with unique characteristics, potentially offering a balance between flexibility and strength. The development of such bio-based materials from renewable resources like structured lipids is a significant step towards a more sustainable chemical industry.

The table below outlines some of the potential transformations and resulting products from 2,3-Bis((1-oxooctyl)oxy)propyl stearate.

| Transformation Process | Potential Products | Applications |

| Transesterification | Fatty acid methyl esters (FAMEs), Biolubricants | Biofuels, Industrial lubricants |

| Hydrolysis | Free fatty acids, Glycerol | Soaps, Detergents, Polymer precursors |

| Polymerization | Polyesters, Polyurethanes | Bioplastics, Coatings, Adhesives |

Future Research Directions and Emerging Paradigms for 2,3 Bis 1 Oxooctyl Oxy Propyl Stearate

Integration with Systems Biology Approaches for Comprehensive Understanding

A deeper, more holistic understanding of the biological roles and effects of 2,3-Bis((1-oxooctyl)oxy)propyl stearate (B1226849) can be achieved through its integration with systems biology. This approach moves beyond single-endpoint studies to a multi-omics framework, providing a comprehensive view of the compound's interactions within a biological system.

Metabolic Profiling and Lipidomics: Systems biology will be instrumental in elucidating the metabolic fate of 2,3-Bis((1-oxooctyl)oxy)propyl stearate. As a triacylglycerol, it is known to play a role in lipid metabolism, acting as a substrate for various enzymes. Advanced lipidomics and metabolomics techniques can be employed to track its hydrolysis by lipases and the subsequent distribution and utilization of its constituent fatty acids—octanoic acid and stearic acid—and glycerol (B35011) backbone. nih.gov This will provide a detailed map of its metabolic pathway and its influence on broader lipid networks.

Computational Modeling: In silico models offer a powerful tool for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of compounds. nih.gov Computational simulations can model the interaction of 2,3-Bis((1-oxooctyl)oxy)propyl stearate with biological membranes and enzymes, providing insights into its bioavailability and potential biological activities. This predictive capability can accelerate research by identifying promising areas for in vitro and in vivo investigation.

Interactive Table: Systems Biology Approaches for 2,3-Bis((1-oxooctyl)oxy)propyl Stearate Research

| Research Area | Key Techniques | Potential Insights |

| Metabolic Fate | Lipidomics, Metabolomics | Detailed mapping of metabolic pathways, understanding of fatty acid utilization. |

| Biological Interactions | Proteomics, Transcriptomics | Identification of protein and gene interactions, elucidation of cellular responses. |

| ADME Prediction | In silico Modeling | Prediction of bioavailability, distribution, and potential toxicity. |

Sustainable Synthesis and Green Chemistry Principles in Production

The future of 2,3-Bis((1-oxooctyl)oxy)propyl stearate production lies in the adoption of sustainable and green chemistry principles. The conventional synthesis through the esterification of stearic acid and 2,3-bis((1-oxooctyl)oxy)propanol can be optimized to be more environmentally friendly. ontosight.ai

Biocatalysis and Enzymatic Synthesis: A key avenue for green synthesis is the use of lipases as biocatalysts. nih.gov Lipase-catalyzed reactions offer several advantages over traditional chemical methods, including milder reaction conditions, high specificity that reduces by-product formation, and the use of renewable resources. mdpi.comnih.gov The synthesis of structured lipids, such as 2,3-Bis((1-oxooctyl)oxy)propyl stearate, can be achieved through enzymatic esterification or transesterification, significantly reducing the environmental impact of the production process. nih.govresearchgate.net

Renewable Feedstocks and Solvent-Free Systems: The principles of green chemistry also emphasize the use of renewable raw materials. nih.gov Research into sourcing stearic acid and octanoic acid from sustainable plant oils and other bio-based feedstocks will be crucial. researchgate.net Furthermore, developing solvent-free reaction systems or employing green solvents can drastically reduce waste and energy consumption in the manufacturing process. nih.govresearchgate.net

Interactive Table: Green Chemistry Strategies for 2,3-Bis((1-oxooctyl)oxy)propyl Stearate Synthesis

| Green Chemistry Principle | Application in Synthesis | Environmental Benefit |

| Biocatalysis | Use of lipases for esterification/transesterification | Milder reaction conditions, higher specificity, reduced by-products. |

| Renewable Feedstocks | Sourcing fatty acids from plant oils | Reduced reliance on fossil fuels, lower carbon footprint. |

| Solvent-Free Reactions | Conducting synthesis without organic solvents | Elimination of hazardous waste, reduced energy consumption. |

Exploration of Novel Interdisciplinary Applications and Collaborative Research

The unique physicochemical properties of 2,3-Bis((1-oxooctyl)oxy)propyl stearate, stemming from its combination of medium- and long-chain fatty acids, open doors to a wide range of novel applications beyond its current uses. Collaborative research across various scientific disciplines will be key to unlocking this potential.

Advanced Drug Delivery Systems: The amphiphilic nature of this compound makes it an excellent candidate for the development of advanced drug delivery systems. Its ability to form stable emulsions can be harnessed to create nanocarriers, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), for the targeted delivery of therapeutic agents. nih.govnih.gov Interdisciplinary collaborations between materials scientists, pharmaceutical scientists, and clinicians will be essential to design and evaluate these novel delivery platforms.

Functional Foods and Nutraceuticals: As a structured triglyceride, 2,3-Bis((1-oxooctyl)oxy)propyl stearate has potential applications in the development of functional foods and nutraceuticals. Structured lipids can be designed to have specific nutritional properties, such as providing a rapid energy source from medium-chain fatty acids while also delivering essential long-chain fatty acids. nih.govnih.gov Research in this area, conducted in collaboration with food scientists and nutritionists, could lead to the creation of value-added food products with enhanced health benefits.

Biomaterials and Tissue Engineering: The biocompatibility and biodegradability of lipids make them attractive for applications in biomaterials and tissue engineering. Triglyceride-based polymers are being explored for the development of various biomaterials. researchgate.netresearchgate.net Collaborative efforts between polymer chemists, biomedical engineers, and biologists could investigate the potential of 2,3-Bis((1-oxooctyl)oxy)propyl stearate as a component in the design of scaffolds, coatings, and other biomaterials for medical applications.

Interactive Table: Emerging Interdisciplinary Applications

| Application Area | Key Properties Leveraged | Collaborating Disciplines |

| Advanced Drug Delivery | Amphiphilicity, Emulsifying ability | Materials Science, Pharmaceutical Science, Medicine |

| Functional Foods | Specific fatty acid composition | Food Science, Nutrition |

| Biomaterials | Biocompatibility, Biodegradability | Polymer Chemistry, Biomedical Engineering, Biology |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,3-Bis((1-oxooctyl)oxy)propyl stearate, and how can reaction yields be maximized?

- Methodology :

- Esterification Optimization : Use acid-catalyzed esterification between stearic acid and glycerol derivatives. Monitor reaction progress via FT-IR for carbonyl peak shifts (1,740–1,720 cm⁻¹ for ester formation) .

- Kinetic Analysis : Apply the Arrhenius equation to determine activation energy (e.g., ) for temperature-dependent rate constants. Evidence from propyl stearate esterification (Figure 7) suggests optimal temperatures between 60–80°C to balance yield and side reactions .

- Purification : Use column chromatography with hexane/ethyl acetate gradients to isolate the product, confirmed by TLC (Rf ~0.5 in 7:3 hexane:EtOAc) .

Q. Which analytical techniques are most reliable for structural confirmation of 2,3-Bis((1-oxooctyl)oxy)propyl stearate?

- Methodology :

- NMR Spectroscopy : Compare and NMR spectra with computational predictions (e.g., δ 4.2–4.4 ppm for glycerol backbone protons; δ 170–173 ppm for ester carbonyl carbons) .

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks (expected m/z: 679.58 for C₄₁H₇₈O₆⁺) and fragmentation patterns consistent with acyloxypropyl cleavage .

- Elemental Analysis : Validate %C (72.3%) and %H (11.6%) against theoretical values .

Q. How does the compound’s stability vary under different storage conditions?

- Methodology :

- Thermal Stability : Perform thermogravimetric analysis (TGA) to identify decomposition onset (likely >200°C based on similar esters) .

- Light/Oxygen Sensitivity : Conduct accelerated aging studies under UV light (λ = 254 nm) and O₂ exposure. Monitor degradation via HPLC for peroxide formation or ester hydrolysis .

- Storage Recommendations : Store at –20°C in amber vials under argon to prevent oxidation and hydrolysis .

Advanced Research Questions

Q. What thermodynamic properties (e.g., heat capacity, phase transitions) are critical for modeling this compound’s behavior in lipid-based systems?

- Methodology :

- Heat Capacity Measurement : Use differential scanning calorimetry (DSC) to determine values across 45–155 K. Compare with data for 2,3-bis(1-oxotetradecyl)oxypropyl hexadecanoate () .

- Phase Transition Analysis : Identify melting () and crystallization points via DSC. For similar branched esters, ranges from 30–50°C, influenced by alkyl chain packing .

Q. How do alkyl chain length and branching in bis-acyloxypropyl esters affect their interfacial activity in emulsions?

- Methodology :

- Langmuir Trough Experiments : Measure surface pressure-area isotherms to compare monolayer stability. Longer chains (e.g., C₁₄ vs. C₈) increase hydrophobicity and reduce critical micelle concentration (CMC) .

- Emulsion Stability Testing : Prepare O/W emulsions and monitor droplet size (via dynamic light scattering) over time. Correlate with ester structure using Hansen solubility parameters .

Q. What contradictions exist in reported solubility data for this compound, and how can they be resolved?

- Methodology :

- Solubility Screening : Test solubility in polar (DMSO, ethanol) and nonpolar (hexane, chloroform) solvents. Conflicting reports may arise from impurities or polymorphic forms .

- X-Ray Crystallography : Resolve crystal structure to identify polymorphs affecting solubility. For example, metastable forms may exhibit higher aqueous solubility .

Data Contradiction Analysis

Q. Why do kinetic studies report conflicting activation energies for esterification of branched glycerol esters?

- Resolution Strategy :

- Replicate Conditions : Standardize catalyst concentration (e.g., H₂SO₄ at 1–2 mol%) and solvent (toluene vs. solvent-free systems). Discrepancies often arise from incomplete mixing or side reactions (e.g., transesterification) .

- Computational Modeling : Use DFT calculations to compare energy barriers for different reaction pathways (e.g., nucleophilic vs. acid-catalyzed mechanisms) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.